molecular formula C25H23N7O3 B2565751 benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920185-88-2

benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2565751
CAS RN: 920185-88-2
M. Wt: 469.505
InChI Key: CATCSFNJJZAMKL-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Synthesis Analysis

The synthesis of benzofuran derivatives involves a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The triazole is introduced at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran scaffold, which is a common feature in many natural products and synthetic compounds . The structure also includes a triazole ring, which is introduced at the start of the synthesis process .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include N2-arylation, hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The introduction of electron-donating groups can contribute to good inhibitory activity against urease, and the position of these groups did not significantly affect the potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by the presence of the benzofuran scaffold and the triazole ring. These structures contribute to the wide range of biological and pharmacological applications of these compounds .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been reported to exhibit significant anticancer activities. For instance, certain substituted benzofurans have shown dramatic effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound could potentially be explored for its efficacy in inhibiting cancer cell growth due to the presence of the benzofuran moiety.

Antimicrobial Properties

Compounds with benzofuran structures have also been associated with antibacterial and antiviral activities . The triazolopyrimidine segment of the molecule could contribute to these properties, making the compound a candidate for research into new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The triazolopyrimidine scaffold has been linked to anti-inflammatory and analgesic activities . This suggests that our compound could be investigated for potential use in treating inflammatory conditions and pain management.

Enzyme Inhibition

Triazolopyrimidine derivatives have been studied as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase . The compound may serve as a lead structure for developing new enzyme inhibitors.

Antioxidant Properties

Benzofuran compounds are known for their antioxidative activities . This compound could be researched for its potential to protect cells from oxidative stress, which is implicated in various diseases.

UV Absorption

Benzofuran derivatives can act as UV absorbers, making them useful in the development of sunscreen agents . The compound could be evaluated for its effectiveness in protecting against UV radiation.

Drug Design and Development

The structural complexity of the compound, with its benzofuran and triazolopyrimidine moieties, makes it a valuable scaffold for drug design. It could be used as a template for creating novel therapeutic agents with specific pharmacological targets .

Synthetic Chemistry

The synthesis of complex benzofuran derivatives, such as the compound , can involve unique free radical cyclization cascades or proton quantum tunneling . These methods could be further explored to enhance the synthesis of similar compounds.

Mechanism of Action

The mechanism of action of benzofuran derivatives involves inhibition of certain enzymes. For instance, compound 8 demonstrated significant action against hepatocellular and cervical cancer cell lines. Mechanistic study showed that it had a dual inhibitory effect against PI3K and VEGFR-2 .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . The results demonstrated that the designed scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors .

properties

IUPAC Name

1-benzofuran-2-yl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c1-2-34-19-9-7-18(8-10-19)32-24-22(28-29-32)23(26-16-27-24)30-11-13-31(14-12-30)25(33)21-15-17-5-3-4-6-20(17)35-21/h3-10,15-16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATCSFNJJZAMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6O5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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